molecular formula C12H15N3O4 B12804575 Benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester CAS No. 90476-07-6

Benzoic acid, 4-(3-((acetyloxy)methyl)-3-methyl-1-triazenyl)-, methyl ester

Cat. No.: B12804575
CAS No.: 90476-07-6
M. Wt: 265.26 g/mol
InChI Key: JMFDBLBXTHBXDG-UHFFFAOYSA-N
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Description

The compound referred to as “NIOSH/DG0892000” is a chemical substance listed in the National Institute for Occupational Safety and Health (NIOSH) database. This compound is recognized for its relevance in occupational safety and health, particularly in the context of workplace exposure monitoring and hazard assessment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of “NIOSH/DG0892000” involves specific synthetic routes and reaction conditions. The compound can be synthesized through various methods, including gas chromatography and mass spectrometry techniques. The preparation method typically involves the use of fused-silica lined stainless steel canisters, with a flow rate ranging from 0.06 to 50 milliliters per minute. The preconcentration conditions include focusing at -20°C, desorbing at 10°C, and baking at 150°C .

Industrial Production Methods: Industrial production of “NIOSH/DG0892000” involves large-scale synthesis using advanced analytical techniques. The compound is often generated without heat in a large inert bag, such as a tedlar bag, protected from light. Alternatively, it can be purchased from a reference material supplier in a calibration cylinder .

Chemical Reactions Analysis

Types of Reactions: “NIOSH/DG0892000” undergoes various chemical reactions, including oxidation, reduction, and substitution reactions

Common Reagents and Conditions: Common reagents used in the reactions of “NIOSH/DG0892000” include organic solvents such as carbon disulfide and methanol. The reaction conditions often involve thermal desorption and gas chromatography techniques, with temperatures ranging from 35°C to 300°C .

Major Products Formed: The major products formed from the reactions of “NIOSH/DG0892000” depend on the specific reaction conditions and reagents used. These products are typically analyzed using mass spectrometry to determine their composition and properties .

Scientific Research Applications

“NIOSH/DG0892000” has a wide range of scientific research applications, including its use in chemistry, biology, medicine, and industry. In chemistry, it is used for the analysis of volatile organic compounds and other hazardous substances. In biology and medicine, it is employed in the study of toxicological effects and exposure assessment. In industry, “NIOSH/DG0892000” is used for workplace exposure monitoring and hazard evaluation .

Mechanism of Action

The mechanism of action of “NIOSH/DG0892000” involves its interaction with specific molecular targets and pathways. The compound exerts its effects through various mechanisms, including binding to receptors and enzymes, altering cellular processes, and inducing specific biochemical reactions. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to “NIOSH/DG0892000” include other volatile organic compounds and hazardous substances listed in the NIOSH database. These compounds share similar properties and applications, making them relevant for comparison.

Uniqueness: “NIOSH/DG0892000” is unique due to its specific chemical structure and properties, which make it suitable for particular applications in occupational safety and health. Its ability to undergo various chemical reactions and its relevance in exposure monitoring and hazard assessment distinguish it from other similar compounds .

Properties

CAS No.

90476-07-6

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

methyl 4-[[acetyloxymethyl(methyl)amino]diazenyl]benzoate

InChI

InChI=1S/C12H15N3O4/c1-9(16)19-8-15(2)14-13-11-6-4-10(5-7-11)12(17)18-3/h4-7H,8H2,1-3H3

InChI Key

JMFDBLBXTHBXDG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OCN(C)N=NC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

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